molecular formula C17H15ClN2O2S2 B3555933 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B3555933
M. Wt: 378.9 g/mol
InChI Key: ISIDHYZPCCPHBF-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a 4-chlorophenyl group and a dimethylaminophenylsulfonamide moiety. The compound is synthesized via multi-step reactions involving Friedel-Crafts alkylation, hydrazide formation, and heterocyclization (Scheme 1 in ). Key spectral characteristics include:

  • IR: Absence of νC=O (~1663–1682 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), confirming thione tautomerism.
  • NMR: Aromatic protons in the thiazole and sulfonamide regions (δ 7.2–8.1 ppm), with dimethyl groups resonating at δ 3.0–3.2 ppm.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-20(2)24(21,22)15-9-5-12(6-10-15)16-11-23-17(19-16)13-3-7-14(18)8-4-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIDHYZPCCPHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with N,N-dimethylbenzenesulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit microbial growth by interfering with essential biochemical pathways in bacteria and fungi .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Sulfonamides

(a) 4-{(2E)-2-[(2E)-(Furan-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide (CAS: 421570-23-2)
  • Structure : Shares the thiazole-sulfonamide core but incorporates a furan-hydrazinylidene substituent.
  • Properties : Increased π-conjugation due to the furan moiety may enhance UV absorption, while the hydrazine group could improve metal-binding capacity.
  • Synthesis : Likely involves condensation of hydrazine derivatives with thiazole intermediates, differing from the target compound’s Friedel-Crafts-based route.
(b) 4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide (CAS: 317854-07-2)
  • Structure : Replaces dimethylsulfonamide with diethylsulfamoyl and substitutes benzamide for benzenesulfonamide.

Triazole and Triazine Analogues

(a) S-Alkylated 1,2,4-Triazoles (Compounds [10–15] from )
  • Structure : 1,2,4-Triazole core instead of thiazole, with fluorophenyl and sulfonamide substituents.
  • Activity : Triazoles generally exhibit enhanced metabolic stability over thiazoles due to reduced ring strain. IR data show νC=S at 1243–1258 cm⁻¹, similar to the target compound.
  • Synthesis : Requires α-halogenated ketones for S-alkylation, a step absent in the target compound’s synthesis.
(b) 4-{2-[4-(5-Aminopentylamino)-6-(3-fluorophenylamino)-1,3,5-triazin-2-ylamino]ethyl}-N,N-dimethylbenzenesulfonamide
  • Structure: Triazine core with fluorophenyl and aminopentyl groups.
  • Properties : The triazine ring’s electron-deficient nature enhances interactions with biological targets like kinases, but reduces solubility compared to thiazoles.

Non-Sulfonamide Thiazole Derivatives

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Structure : Lacks the sulfonamide group but includes a Schiff base (benzylidene) moiety.
  • Activity : Reported as a cyclin-dependent kinase inhibitor, suggesting that the 4-chlorophenyl-thiazole motif is critical for bioactivity.

Data Tables

Table 1: Structural and Spectral Comparison

Compound Name Core Structure Key Substituents IR νC=S (cm⁻¹) NMR (δ, ppm)
Target Compound Thiazole 4-Cl-C₆H₄, N,N-dimethylsulfonamide 1247–1255 7.2–8.1 (aromatic), 3.0–3.2 (N-CH₃)
S-Alkylated 1,2,4-Triazole (Compound [10]) Triazole 2,4-difluorophenyl, S-alkyl 1243–1258 7.5–8.3 (aromatic)
4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-thiazol] Thiazole 4-I-C₆H₄, diethylsulfamoyl Not reported Not reported

Key Findings and Implications

  • Structural Flexibility : The thiazole ring tolerates diverse substituents (e.g., halogens, sulfonamides), but replacing it with triazole or triazine alters electronic properties and bioactivity.
  • Sulfonamide vs. Amide : Sulfonamides generally exhibit higher acidity (pKa ~10) than amides, affecting membrane permeability.
  • Contradictions : While some thiazole derivatives show kinase inhibition (), others prioritize antimicrobial activity (), highlighting substituent-dependent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide

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